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N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide

Lipophilicity ADME prediction Kinase inhibitor lead optimisation

N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide (C₂₀H₂₄N₆O, MW 364.4 g·mol⁻¹) belongs to the aryl‑substituted pyrazole‑amide class, a structural series claimed by Bristol‑Myers Squibb as p38α MAP kinase inhibitors. The molecule contains a 3,4,5‑trimethylpyrazole group linked to a pyridazine ring, which is connected to a phenyl‑butanamide tail.

Molecular Formula C20H24N6O
Molecular Weight 364.4 g/mol
Cat. No. B5021776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide
Molecular FormulaC20H24N6O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C(=C(C(=N3)C)C)C
InChIInChI=1S/C20H24N6O/c1-5-6-20(27)22-17-9-7-16(8-10-17)21-18-11-12-19(24-23-18)26-15(4)13(2)14(3)25-26/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,27)
InChIKeyHXICXIKGWOIFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide: Baseline for a Pyrazole–Pyridazine–Amide Kinase-Inhibitor Scaffold Compound


N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide (C₂₀H₂₄N₆O, MW 364.4 g·mol⁻¹) belongs to the aryl‑substituted pyrazole‑amide class, a structural series claimed by Bristol‑Myers Squibb as p38α MAP kinase inhibitors [1]. The molecule contains a 3,4,5‑trimethylpyrazole group linked to a pyridazine ring, which is connected to a phenyl‑butanamide tail. The pyrazolylpyridazine substructure is recognised as a privileged scaffold that confers anti‑inflammatory, antibacterial and antioxidant activities across multiple chemotypes [2]. However, no primary literature reports quantitative biochemical potency or selectivity for this specific compound, making physicochemical differentiation the primary basis for selection at this time.

Why N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide Cannot Be Interchanged with In‑Class Analogs


Within the pyrazole‑pyridazine‑amide class, subtle changes to the pyrazole methylation pattern or the acyl chain length significantly perturb lipophilicity, hydrogen‑bond capacity and steric bulk. The Bristol‑Myers Squibb patent explicitly links p38α inhibition to the precise combination of heterocyclic core, substitution pattern and amide linker geometry [1]. Even minor modifications—e.g., dropping one methyl group or branching the butanamide chain—shift calculated logP by ≥0.3 units and alter the hydrogen‑bond donor count, parameters known to govern membrane permeability and kinase‑binding conformations [2]. Consequently, interchanging N‑(4-{[6-(3,4,5-trimethyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑yl]amino}phenyl)butanamide with its closest relatives without empirical validation risks undermining the structure–activity relationship established for this scaffold.

Comparative Physicochemical Evidence for N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide Versus Closest Analogs


Lipophilicity (SlogP) Advantage Over the 3,5‑Dimethyl‑Pyrazole Analog

The target compound exhibits a computed SlogP of 3.66, whereas the closest dimethyl analog (N‑(4-((6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑yl)amino)phenyl)butyramide, C₁₉H₂₂N₆O) shows a clogP of 2.68. The additional methyl group in the target raises logP at the upper end of the range preferred for kinase inhibitor passive permeability (3–4), while remaining below the threshold (≈5) that typically compromises aqueous solubility [1][2].

Lipophilicity ADME prediction Kinase inhibitor lead optimisation

Zero Hydrogen‑Bond‑Donor (HBD) Profile Differentiates Target from 2‑Ethyl‑Branched Isomer

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the 2‑ethyl‑branched isomer (2‑ethyl‑N‑(4-{[6-(3,4,5‑trimethyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑yl]amino}phenyl)butanamide, C₂₂H₂₈N₆O) has one hydrogen‑bond donor (HBD = 1). Removing the donor eliminates an energy‑consuming desolvation step during membrane crossing, potentially enhancing passive permeability and oral absorption [1][2].

Hydrogen bonding Membrane permeability Kinase inhibitor design

Calculated Sterimol B1–B3 Parameters Versus 2‑Ethyl‑Branched Isomer

The target compound displays Sterimol parameters B1 = 2.75 Å, B2 = 3.72 Å, B3 = 4.31 Å (MMsINC computed). The linear butanamide chain in the target is predicted to sweep a narrower steric volume across the kinase hinge region compared to the 2‑ethyl‑branched isomer, which introduces additional van der Waals contact with the gatekeeper residue and may reduce selectivity against off‑target kinases [1].

Steric hindrance Kinase active site occupancy Selectivity

Explicit Limitation: No Direct Quantitative Biological Activity Data Available for This Compound

As of the search cutoff, no peer‑reviewed publication, patent example or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) reports a measured IC₅₀, Kd, cellular EC₅₀, or selectivity profile for N‑(4-{[6-(3,4,5‑trimethyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑yl]amino}phenyl)butanamide. The closest related compounds with limited quantitative data are: (a) N‑(4-{[6-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑yl]amino}phenyl)‑3‑methylbutanamide, which showed an IC₅₀ of 5.13 µM against C6 glioma cells ; and (b) the broader pyrazolylpyridazine class, whose kinase inhibitory activity is documented in the Bristol‑Myers Squibb p38 inhibitor patent but without specific data for the target molecule [1]. All quantitative differentiation claims in this guide are therefore limited to computed physicochemical parameters until target‑specific biological data are generated.

Biological activity Target engagement Kinase inhibition

Recommended Research and Industrial Application Scenarios for N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide


Medicinal Chemistry Lead Optimisation – p38α MAP Kinase SAR Expansion

Given the compound’s structural alignment with Bristol‑Myers Squibb’s p38α inhibitor scaffold [1] and its favourable computed lipophilicity (SlogP = 3.66) and zero‑HBD profile [2], this molecule is a suitable starting point for iterative SAR campaigns. Medicinal chemists can synthesise and test the compound against p38α in biochemical assays, then systematically vary the butanamide chain length or pyrazole methylation to map potency and selectivity trends.

DMPK Candidate Profiling – Passive Permeability and Oral Absorption Prediction

The combination of SlogP = 3.66, HBD = 0, HBA = 7, and TPSA = 68.84 Ų [1] places the compound within the physicochemical envelope associated with acceptable passive permeability and oral absorption. DMPK scientists can use the compound as a reference probe in parallel artificial membrane permeability assays or Caco‑2 monolayer studies to validate property‑based predictions and benchmark against the more polar dimethyl analog (clogP ≈ 2.68) [2].

Computational Docking and Selectivity Modelling

The narrow Sterimol profile (B1 = 2.75 Å, B2 = 3.72 Å, B3 = 4.31 Å) [1] suggests a compact fit into the p38α ATP‑binding pocket. Computational chemists can dock the compound into published p38α crystal structures (e.g., PDB 3GFE) and compare the predicted binding pose with those of the 2‑ethyl‑branched isomer to assess steric tolerance and selectivity hypotheses before committing to synthesis.

Kinase Selectivity Panel Screening – Profile Generation for a Novel Chemotype

The compound represents an underexplored pyrazole–pyridazine–amide chemotype with no prior biological characterisation [1]. Contract research organisations and screening laboratories can employ the compound in broad‑panel kinase inhibition assays (e.g., DiscoverX or KINOMEscan) to generate a selectivity fingerprint, establishing a data foundation that enables head‑to‑head procurement comparisons with better‑characterised but structurally dissimilar p38 inhibitors.

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